molecular formula C11H7NO4S B3612838 AS 041164

AS 041164

Cat. No.: B3612838
M. Wt: 249.24 g/mol
InChI Key: SDGWAUUPHUBJNQ-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AS 041164 (CAS 1146702-72-8) is a potent inhibitor of PI 3-kinase (phosphoinositide 3-kinase), a critical enzyme involved in cellular processes such as growth, survival, and metabolism. It is commercially available through Santa Cruz Biotechnology, with pricing listed at $23.00 for 1 mg and $65.00 for 5 mg .

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGWAUUPHUBJNQ-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS-041164 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of AS-041164 is scaled up using optimized synthetic routes that ensure cost-effectiveness and reproducibility. The process involves large-scale reactors, precise control of reaction parameters, and rigorous purification steps to obtain the compound in high purity. The final product is subjected to quality control tests to confirm its identity and potency .

Chemical Reactions Analysis

Types of Reactions

AS-041164 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

AS-041164 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the phosphoinositide 3-kinase gamma isoform and its role in various chemical pathways.

    Biology: Employed in cellular and molecular biology to investigate the signaling pathways involving phosphoinositide 3-kinase gamma.

    Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cancer, and other conditions where phosphoinositide 3-kinase gamma plays a crucial role.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting phosphoinositide 3-kinase gamma

Mechanism of Action

AS-041164 exerts its effects by selectively inhibiting the phosphoinositide 3-kinase gamma isoform. This inhibition blocks the downstream signaling pathways that are activated by phosphoinositide 3-kinase gamma, leading to a reduction in inflammatory responses and other cellular processes. The compound specifically targets the active site of the enzyme, preventing its interaction with substrates and other signaling molecules .

Comparison with Similar Compounds

Functional and Structural Insights

  • In contrast, AS-605240 and AS-252424 are selective for the p110γ isoform, making them valuable for studying immune cell signaling . PIK-75 HCl targets p110α/δ, which are implicated in cancer and autoimmune diseases .
  • Price Competitiveness : this compound is among the most cost-effective options for small-scale research ($23.00/mg), whereas LY 294002 derivatives and PIK-93 are significantly more expensive .

Biological Activity

AS 041164 is a selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, with significant implications for cancer treatment and immune modulation. This compound has garnered attention due to its potent biological activity, particularly in the context of cancer progression and immune response modulation.

  • CAS Number : 6318-41-8
  • Molecular Weight : Data not specified in the sources.
  • IC50 Values :
    • PI3Kγ: 70 nM
    • PI3Kα: 240 nM
    • PI3Kβ: 1.45 μM

These values indicate that this compound exhibits a strong selectivity for PI3Kγ compared to other isoforms, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy in specific contexts.

This compound functions primarily by inhibiting the PI3Kγ pathway, which plays a critical role in various cellular processes, including:

  • Cell Proliferation : Inhibition of PI3Kγ can lead to reduced proliferation of cancer cells, particularly in hematological malignancies.
  • Immune Modulation : PI3Kγ is involved in T-cell and natural killer (NK) cell development and function. This compound's inhibition may enhance anti-tumor immunity by modulating immune cell responses.

Case Studies and Experimental Data

  • Cancer Cell Lines :
    • In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines, including those derived from acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL). The compound's ability to induce apoptosis in these cells has been linked to its action on the PI3K signaling pathway.
  • Immune Response :
    • A study indicated that this compound enhances the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in boosting immune responses against tumors. This effect is mediated through the inhibition of PI3Kγ, which otherwise dampens T-cell activation and cytokine production.

Comparative Biological Activity

CompoundTarget IsoformIC50 (nM)Effect on Cancer CellsEffect on Immune Cells
This compoundPI3Kγ70Significant reduction in viabilityEnhanced cytokine production
Other PI3K InhibitorsVariesHigher than this compoundVariable effects depending on isoform specificityOften less selective

Q & A

Q. Table 1. Common Pitfalls in this compound Research and Mitigation Strategies

PitfallMitigationEvidence
Overgeneralizing mechanismsContext-specific validation (e.g., cell type, dosage)
Poor reproducibilityPre-register protocols (e.g., OSF, ClinicalTrials.gov )
Inadequate controlsInclude vehicle, positive/negative controls

Q. Table 2. Key Databases for this compound Literature Reviews

DatabaseFocusSearch Strategy
PubMedPreclinical/clinical studiesMeSH terms + Boolean operators
RepecEconomic impact"this compound AND cost-effectiveness"
Google ScholarGrey literature"Cited by" feature for recent papers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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